molecular formula C19H13N3O3S2 B4353850 1-(3-METHYLPHENYL)-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID

1-(3-METHYLPHENYL)-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID

Cat. No.: B4353850
M. Wt: 395.5 g/mol
InChI Key: AYWGNRNHKIAMLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Mercapto-1-(3-methylphenyl)-4-oxo-7-(2-thienyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core, a thiophene ring, and a mercapto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-METHYLPHENYL)-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID typically involves multi-step organic reactions. One common approach is to start with the appropriate pyrido[2,3-d]pyrimidine precursor, which is then functionalized through a series of reactions including thiolation, oxidation, and carboxylation. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-1-(3-methylphenyl)-4-oxo-7-(2-thienyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of strong acids or bases, and catalysts like palladium or copper.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Mercapto-1-(3-methylphenyl)-4-oxo-7-(2-thienyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(3-METHYLPHENYL)-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercapto-1-(4-methylphenyl)-4-oxo-7-(2-thienyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid
  • 2-Mercapto-1-(3-methylphenyl)-4-oxo-7-(3-thienyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid

Uniqueness

The unique combination of the pyrido[2,3-d]pyrimidine core, thiophene ring, and mercapto group in 1-(3-METHYLPHENYL)-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID distinguishes it from similar compounds

Properties

IUPAC Name

1-(3-methylphenyl)-4-oxo-2-sulfanylidene-7-thiophen-2-ylpyrido[2,3-d]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3S2/c1-10-4-2-5-11(8-10)22-16-15(17(23)21-19(22)26)12(18(24)25)9-13(20-16)14-6-3-7-27-14/h2-9H,1H3,(H,24,25)(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWGNRNHKIAMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C(=CC(=N3)C4=CC=CS4)C(=O)O)C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-METHYLPHENYL)-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID
Reactant of Route 2
1-(3-METHYLPHENYL)-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID
Reactant of Route 3
1-(3-METHYLPHENYL)-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID
Reactant of Route 4
1-(3-METHYLPHENYL)-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID
Reactant of Route 5
1-(3-METHYLPHENYL)-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID
Reactant of Route 6
1-(3-METHYLPHENYL)-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID

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